molecular formula C13H11F3N2 B3161685 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine CAS No. 872254-89-2

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B3161685
CAS No.: 872254-89-2
M. Wt: 252.23 g/mol
InChI Key: WIVQXEAYAWANIT-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine (CAS 872254-89-2) is a high-value chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. This compound features a pyridine core substituted with an amino group and a 3-methyl-2-(4-(trifluoromethyl)phenyl) moiety. The presence of the trifluoromethyl group is of particular significance, as this moiety is known to profoundly influence the biological activity and physical properties of molecules by enhancing their metabolic stability, lipophilicity, and biomolecular affinity . Researchers are increasingly incorporating trifluoromethylpyridine (TFMP) derivatives into new compounds, a trend supported by growing scientific literature and patent activity . The aminopyridine functional group is another key feature, representing a privileged scaffold in medicinal chemistry. Aminopyridines are known to exhibit a wide range of pharmacological activities and are frequently investigated for their role in blocking voltage-gated potassium channels, which can lead to applications in treating neurological conditions . This combination of a TFMP group and an aminopyridine structure makes this compound a versatile building block for constructing novel molecules. Its primary applications are in the synthesis of advanced intermediates for crop protection agents and potential active pharmaceutical ingredients (APIs). This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c1-8-6-11(17)7-18-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVQXEAYAWANIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the amino and methyl groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing new drugs targeting various diseases, including:

  • Antimicrobial agents : Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains.
  • Anticancer compounds : Research indicates potential cytotoxic effects, warranting further investigation into its mechanism of action against cancer cells.

Material Science

In material science, the compound is explored for its role in creating advanced materials with specific properties:

  • Fluorinated polymers : The trifluoromethyl group enhances the thermal and chemical stability of polymers.
  • Conductive materials : Its electronic properties may contribute to the development of conductive films and coatings.

Agricultural Chemistry

There is ongoing research into the application of this compound in agrochemicals:

  • Herbicides and pesticides : The compound's bioactivity suggests it could be modified to create effective herbicides or insecticides.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains.

Case Study 2: Drug Development

Research conducted by a pharmaceutical company demonstrated that a derivative of this compound showed promising results in preclinical trials as an anticancer agent. The study highlighted its ability to induce apoptosis in cancer cell lines while exhibiting low toxicity in normal cells.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s overall effect depends on the specific target and the biological pathway involved.

Comparison with Similar Compounds

Trifluoromethylphenyl-Substituted Pyridines

  • Compound 7e (): 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine Substituents: Chloro (3-position), nitro (3-nitro group), trifluoromethoxybenzyloxy (4-position), trifluoromethyl (5-position). Properties: Melting point 122.1–124.8°C, yield 71.8% . Key Difference: The absence of an amino group and presence of chloro/nitro substituents reduce electron density compared to the target compound, likely increasing stability but decreasing nucleophilicity.
  • Compound Q2 (): 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Substituents: Amino (2-position), chloro (2-chloro group), nitro (-NO₂) or methyl (-CH₃) on phenyl rings. Properties: Melting point 278–282°C, yield 77%, IR bands at 3479 cm⁻¹ (N-H) and 2183 cm⁻¹ (-CN) . Key Difference: The dual pyridine rings and nitro groups enhance π-π stacking interactions but may reduce solubility compared to the target compound’s single pyridine core.

Amino-Substituted Pyridines

  • 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (SS-5674): Substituents: Aminomethyl (3-position), trifluoromethyl (6-position). Properties: Purity 97%, CAS 387350-39-2 . Key Difference: The aminomethyl group introduces greater steric bulk and basicity compared to the target compound’s amino group at the 5-position.

Physicochemical and Spectroscopic Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound 5-Amino, 3-methyl, 2-(CF₃-phenyl) Not provided Not reported Not reported Likely N-H stretch ~3300–3400 cm⁻¹ (unreported)
7e () 3-Cl, 5-CF₃, nitro, benzyloxy ~490 (estimated) 122.1–124.8 71.8 ¹H NMR: δ 7.19–7.78 ppm (aromatic H)
Q13 () -NO₂, -CH₃, -Cl 497 259–261 66 IR: 3468 cm⁻¹ (N-H), 2198 cm⁻¹ (-CN)
UDO () Trifluoromethyl, piperazine, pyridinyl Not provided Not reported Not reported CYP51 inhibition activity
  • Spectral Features: Amino groups in similar compounds (e.g., Q2) exhibit IR N-H stretches at 3479 cm⁻¹, while trifluoromethyl groups contribute to distinct ¹⁹F NMR shifts (unreported in evidence) .

Functional and Application Differences

  • Biological Activity : Compounds like UDO and UDD () inhibit CYP51 enzymes, but the target compound’s bioactivity is unreported .
  • Antimicrobial Potential: Derivatives in show antimicrobial activity, but the amino and trifluoromethyl groups in the target compound may alter target specificity .

Biological Activity

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring with specific substitutions that enhance its biological interactions. The trifluoromethyl group, known for its electron-withdrawing properties, significantly influences the compound's reactivity and affinity for biological targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H10F3N\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}

This compound consists of:

  • An amino group at the 5-position
  • A methyl group at the 3-position
  • A trifluoromethyl-substituted phenyl group at the 2-position

The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes and facilitating interactions with various molecular targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Receptor Binding : The compound's lipophilicity, enhanced by the trifluoromethyl group, increases its binding affinity to various receptors, which may lead to therapeutic effects against diseases such as cancer and infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In vitro studies demonstrated moderate anti-proliferative activity against human leukemia cells (CCRF-CEM) when tested at concentrations of 5 µM and 50 µM. Notably, compounds containing the trifluoromethyl group exhibited selective anti-leukemic effects while maintaining low cytotoxicity in non-tumorigenic human lung fibroblasts (MRC-5) .
CompoundConcentration (µM)Activity Level
5-Amino-3-methyl-2-(4-CF₃ phenyl)pyridine5Moderate
5-Amino-3-methyl-2-(4-CF₃ phenyl)pyridine50Selective Anti-leukemic

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • It has shown activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group has been linked to enhanced antibacterial properties compared to similar compounds lacking this substituent .
Bacteria TypeCompound TestedMinimum Inhibitory Concentration (µg/mL)
E. coliTrifluoromethyl derivative32
B. subtilisTrifluoromethyl derivative16

Comparison with Similar Compounds

The unique characteristics of this compound can be compared with structurally similar compounds:

CompoundKey FeaturesBiological Activity
5-Amino-3-methyl-2-phenylpyridineLacks trifluoromethyl groupLower potency in enzyme inhibition
5-Amino-3-methyl-2-(4-chlorophenyl)pyridineContains chloro group insteadDifferent reactivity profile
5-Amino-3-methyl-2-(4-fluorophenyl)pyridineContains a single fluorine atomReduced electronic effects

Case Studies

In a notable study examining various derivatives of pyridines, it was found that compounds with electron-withdrawing groups like trifluoromethyl consistently exhibited enhanced biological activity compared to their non-fluorinated counterparts. This trend underscores the importance of molecular structure in determining pharmacological efficacy .

Q & A

Q. What are the key synthetic routes for 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting with halogenated pyridine intermediates. For example:

Nucleophilic Substitution : Introduce the trifluoromethylphenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using a palladium catalyst .

Amination : React with ammonia or protected amines under controlled temperatures (80–120°C) to install the amino group.

Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) for regioselective methylation .

  • Optimization : Critical parameters include reaction time (monitored via TLC/HPLC), solvent polarity (DMF or THF), and catalyst loading (0.5–5 mol% Pd). Purity is enhanced via recrystallization (ethanol/water) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 2.3 ppm for methyl, δ 6.8–8.2 ppm for aromatic protons) .
  • IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (e.g., [M+H]+ expected for C₁₃H₁₂F₃N₂) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Methodological Answer :
  • Solubility Testing : Use polar (DMSO, methanol) and nonpolar solvents (hexane) to determine solubility thresholds. For example, >50 mg/mL in DMSO at 25°C .
  • Stability Studies :
  • Thermal Stability : TGA/DSC to monitor decomposition temperatures (>200°C typical for fluorinated pyridines) .
  • pH Sensitivity : Stability in acidic (pH 2–4) and basic (pH 8–10) buffers via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic interactions .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. Fluorine atoms improve membrane permeability .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts from cross-coupling reactions) .
  • Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and ligand systems (e.g., XPhos) to optimize turnover .
  • Scale-Up Challenges : Address mass transfer limitations via flow chemistry or microwave-assisted synthesis .

Q. How can researchers design assays to evaluate this compound’s interaction with biological targets?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., ATPase assays) with IC₅₀ determination via dose-response curves .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) using scintillation counting .
  • Protein Binding : SPR (Surface Plasmon Resonance) to quantify binding kinetics (kₐₙ/kₒff) with immobilized receptors .

Q. What advanced techniques confirm regioselectivity in substitutions on the pyridine ring?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between substituents (e.g., methyl and trifluoromethyl groups) .
  • X-ray Crystallography : Resolve crystal structures to assign substitution patterns unambiguously (e.g., CCDC deposition) .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen environments via 2D HSQC .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine

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